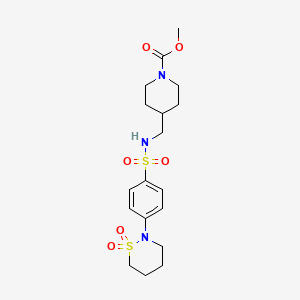
Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H27N3O6S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Beta(3) Agonists
Research on novel (4-piperidin-1-yl)-phenyl sulfonamides, which share structural similarities with the compound of interest, has shown their potent activity on the human beta(3)-adrenergic receptor. These compounds demonstrate significant selectivity and potency, making them potential candidates for therapeutic applications targeting metabolic and cardiovascular diseases (Hu et al., 2001).
Antidepressant and Cognitive Properties
A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines highlighted the therapeutic potential of these compounds for treating CNS disorders. Specific compounds exhibited potent and selective 5-HT7 receptor antagonism, demonstrating antidepressant-like and pro-cognitive properties in vivo, which suggests their relevance in developing treatments for depression and cognitive impairments (Canale et al., 2016).
Synthetic Methodologies
The compound and its derivatives are used in synthetic methodologies for creating complex molecules. For instance, oxindole synthesis via palladium-catalyzed C-H functionalization showcases the utility of related structures in constructing pharmacologically relevant molecules (Magano et al., 2014).
Soluble Epoxide Hydrolase Inhibitors
Compounds structurally related to Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate have been explored as inhibitors of soluble epoxide hydrolase, presenting a novel approach for the treatment of various diseases by modulating epoxide levels within the body (Thalji et al., 2013).
Antimycobacterial Activity
Spiro-piperidin-4-ones have been synthesized and identified for their potent in vitro and in vivo activity against Mycobacterium tuberculosis, offering promising avenues for tuberculosis treatment. These findings emphasize the potential of piperidine derivatives in addressing infectious diseases (Kumar et al., 2008).
Polypeptoid Functionalization
A post-polymerization modification method utilizing a derivative similar to the compound of interest for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride was introduced. This method facilitates the introduction of a wide variety of nucleophiles to polymers, expanding the toolbox for polymer chemistry and bioconjugation applications (Borova et al., 2021).
Propiedades
IUPAC Name |
methyl 4-[[[4-(1,1-dioxothiazinan-2-yl)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S2/c1-27-18(22)20-11-8-15(9-12-20)14-19-29(25,26)17-6-4-16(5-7-17)21-10-2-3-13-28(21,23)24/h4-7,15,19H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEGHFUUHURNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


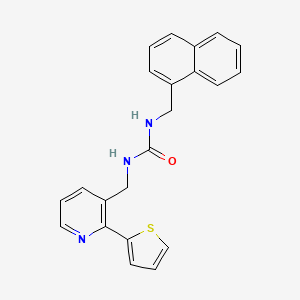
![13-Butyl-8-(4-chlorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2570262.png)
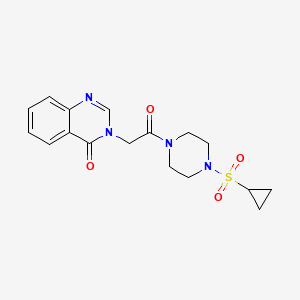
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2570264.png)
![{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2570266.png)
![6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2570267.png)
![3,3-[Spiro-2-adamantyl]-1-indanone hydrazone](/img/structure/B2570268.png)
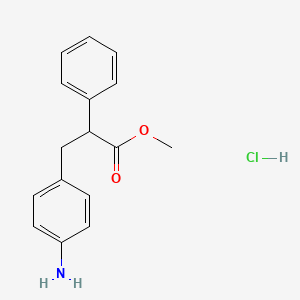
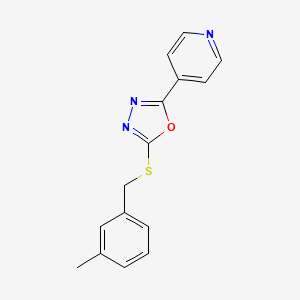
![(E)-3-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methylene)-1-benzyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2570276.png)
![[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2570278.png)

